molecular formula C13H10O4S B6369477 3-[5-(Methoxycarbonyl)thiophen-3-YL]benzoic acid CAS No. 1261983-03-2

3-[5-(Methoxycarbonyl)thiophen-3-YL]benzoic acid

Cat. No.: B6369477
CAS No.: 1261983-03-2
M. Wt: 262.28 g/mol
InChI Key: JLCCDVVSSFEVNZ-UHFFFAOYSA-N
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Description

3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid is a chemical compound with the molecular formula C14H12O4S It is a derivative of benzoic acid, featuring a thiophene ring substituted with a methoxycarbonyl group

Properties

IUPAC Name

3-(5-methoxycarbonylthiophen-3-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O4S/c1-17-13(16)11-6-10(7-18-11)8-3-2-4-9(5-8)12(14)15/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCCDVVSSFEVNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CS1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683336
Record name 3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261983-03-2
Record name 3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683336
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds, particularly between aryl halides and boronic acids. The process involves the following steps:

    Preparation of the Boronic Acid Intermediate: The boronic acid intermediate is synthesized through the reaction of an aryl halide with a boronic ester under basic conditions.

    Coupling Reaction: The boronic acid intermediate is then coupled with a halogenated thiophene derivative in the presence of a palladium catalyst and a base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxymethyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of organic semiconductors and light-emitting diodes.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory and pain pathways.

    Pathways Involved: It modulates the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(Methoxycarbonyl)thiophen-2-yl]benzoic acid
  • 3-[5-(Methoxycarbonyl)thiophen-4-yl]benzoic acid
  • 3-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxybenzoic acid

Uniqueness

3-[5-(Methoxycarbonyl)thiophen-3-yl]benzoic acid is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it particularly valuable in the development of advanced materials and pharmaceuticals.

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